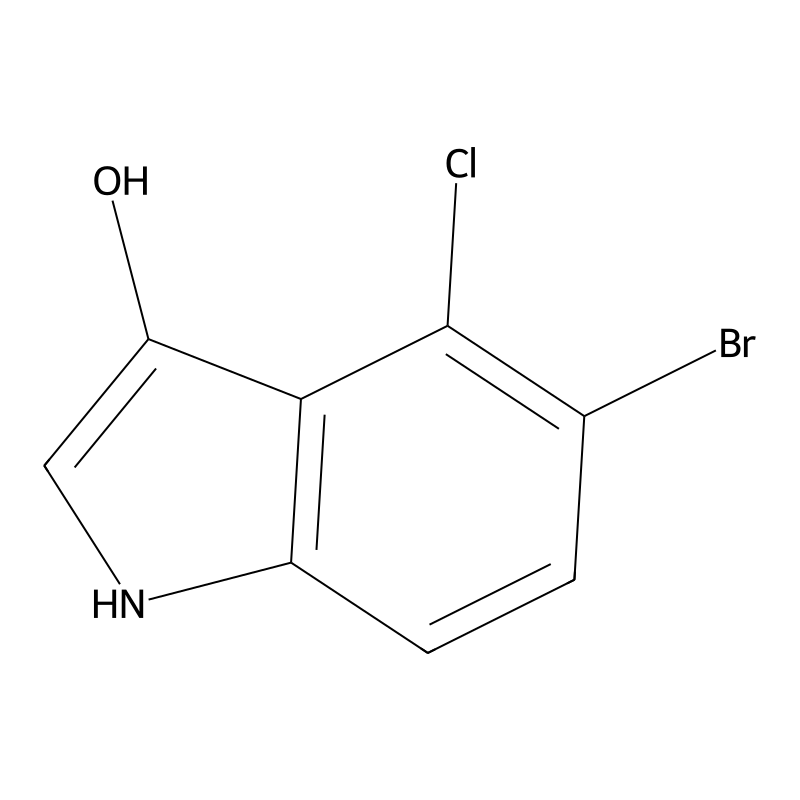

1H-Indol-3-ol, 5-bromo-4-chloro-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1H-Indol-3-ol, 5-bromo-4-chloro- is a halogenated derivative of indole, characterized by the presence of bromine and chlorine substituents. This compound, with the molecular formula C₈H₅BrClNO and a molecular weight of 246.49 g/mol, appears as a white to light beige crystalline solid. It is soluble in organic solvents and exhibits significant biological activity, making it a valuable compound in both research and industrial applications .

1H-Indol-3-ol, 5-bromo-4-chloro- undergoes various chemical transformations:

- Oxidation: This compound can be oxidized to produce indigo derivatives, such as 5,5'-dibromo-4,4'-dichloro-indigo.

- Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily participates in electrophilic substitution reactions.

- Condensation Reactions: It can also engage in condensation reactions, leading to the formation of complex heterocyclic structures .

The biological activity of 1H-Indol-3-ol, 5-bromo-4-chloro- is noteworthy. It acts as a chromogenic substrate for various enzymes, particularly esterases and phosphodiesterases. This compound has shown potential in inhibiting phosphodiesterase activity, which plays a crucial role in regulating cyclic guanosine monophosphate levels within cells. Additionally, its derivatives are being explored for their anticancer properties and effects on microbial growth .

The synthesis of 1H-Indol-3-ol, 5-bromo-4-chloro- typically involves halogenation reactions. Common methods include:

- Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst to form the indole structure. Halogenation can then be performed to introduce bromine and chlorine.

- Direct Halogenation: Indole derivatives can be directly brominated and chlorinated under controlled conditions to yield the desired compound .

1H-Indol-3-ol, 5-bromo-4-chloro- finds applications across various fields:

- Biochemical Assays: It is widely used as a chromogenic substrate in techniques such as Western blotting and immunohistochemistry.

- Pharmaceutical Research: Its potential as an anticancer agent and its role in enzyme inhibition make it valuable in drug development.

- Agricultural Chemistry: The compound's antimicrobial properties suggest potential applications in agriculture for pest control .

Studies indicate that 1H-Indol-3-ol, 5-bromo-4-chloro- interacts with several biological targets:

- Enzymatic Interactions: It primarily targets esterases and phosphodiesterases, influencing metabolic pathways related to cyclic nucleotides.

- Cellular Effects: The compound has been shown to affect cell signaling pathways by modulating gene expression and enzyme activity .

Several compounds share structural characteristics with 1H-Indol-3-ol, 5-bromo-4-chloro-. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Bromoindole | Bromine at position 5 | Lacks chlorine substitution |

| 4-Chloroindole | Chlorine at position 4 | Lacks bromine substitution |

| Indole | Basic indole structure | No halogen substitutions |

| 7-Bromoindole | Bromine at position 7 | Different substitution pattern |

While these compounds share similarities in their indole structure, 1H-Indol-3-ol, 5-bromo-4-chloro-'s unique combination of bromine and chlorine substituents contributes to its distinct biological activities and chemical reactivity .

The development of 5-bromo-4-chloro-1H-indol-3-ol is deeply rooted in the broader history of indole chemistry, which began in the mid-19th century. Indole chemistry originated with the study of the natural dye indigo, which has been used since ancient times. In 1866, Adolf von Baeyer reduced oxindole to indole using zinc dust, and in 1869, he proposed the first accurate structural formula for indole. These foundational discoveries laid the groundwork for the development of indole chemistry that would eventually lead to the synthesis of various halogenated derivatives.

The specific development of 5-bromo-4-chloro-1H-indol-3-ol emerged from the need for specialized reagents in biochemical and biological research. The compound was synthesized as part of efforts to create chromogenic substrates for enzymatic assays and diagnostic applications. The strategic incorporation of halogen atoms (bromine and chlorine) at specific positions (5 and 4, respectively) on the indole ring was designed to enhance the compound's utility as a chromogenic agent while providing distinct reactivity patterns compared to other halogenated indoles.

Early synthetic approaches to halogenated indoles relied on classical methods such as the Fischer indole synthesis (1883), which involved the acid-catalyzed rearrangement of arylhydrazones derived from ketones or aldehydes. Over time, more specialized methods were developed specifically for the regioselective introduction of halogen atoms onto the indole scaffold, leading to the efficient synthesis of compounds like 5-bromo-4-chloro-1H-indol-3-ol.

Research Evolution of Halogenated Indole Derivatives

The research landscape for halogenated indole derivatives, including 5-bromo-4-chloro-1H-indol-3-ol, has evolved considerably over recent decades. Early studies focused primarily on synthetic methodologies and structural characterization. Traditional methods for indole halogenation often suffered from poor regioselectivity and required harsh reaction conditions.

Significant advancements in synthetic approaches emerged in the 20th century, including the Bischler-Mohlau synthesis (1892), Madelung synthesis (1912), and Leimgruber-Batcho indole synthesis (1976). These methods provided varied routes to indole scaffolds that could subsequently be halogenated. More recently, metal-catalyzed reactions have revolutionized indole chemistry, enabling more precise control over substitution patterns.

A pivotal development in the research of halogenated indoles occurred when scientists discovered their diverse biological activities. Studies revealed that various halogenated indoles possess antimicrobial, anti-inflammatory, and anticancer properties. Particularly significant was the finding that halogenated indoles such as 4-fluoroindole, 7-chloroindole, and 7-bromoindole can effectively eradicate bacterial persister cells and biofilms, addressing a major challenge in combating antibiotic resistance.

Recent research has highlighted the modulation of aryl hydrocarbon receptor (AhR) activity by structurally diverse halogenated indoles. A study exploring the activation of AhR demonstrated that several halogenated indoles, including fluorinated and brominated variants, activated AhR in a concentration-dependent manner with high efficacy and potency. The study further revealed that halogenated indoles induce the formation of AhR-ARNT heterodimer and enhance the binding of the AhR to the CYP1A1 promoter, with some compounds exhibiting anti-inflammatory properties in cellular models.

An emerging frontier in research is the engineering of biological systems, particularly plants, to produce halogenated indole derivatives. This approach offers a sustainable alternative to chemical synthesis and demonstrates the potential for creating "new-to-nature" compounds through synthetic biology. Recent work has described the engineering of entirely novel metabolic pathways in plants enabling the generation of halogenated indigo precursors. This research employed a sequence of enzymes from diverse sources, including three microbial tryptophan halogenases substituting tryptophan at either C5, C6, or C7 of the indole moiety, combined with bacterial tryptophanase and a mutant human cytochrome P450 monooxygenase.

Significance in Contemporary Scientific Research

5-bromo-4-chloro-1H-indol-3-ol holds significant importance in contemporary scientific research for several reasons:

Chromogenic Properties: The compound serves as a valuable chromogenic substrate in various biochemical and molecular biology applications. When coupled with appropriate glycosides or phosphates, it can be used to detect enzymatic activities such as glycosidases, phosphatases, and esterases. Upon enzymatic cleavage, the released indoxyl moiety oxidizes and dimerizes to form an insoluble, colored dye, providing a visual indication of enzymatic activity.

Synthetic Versatility: The halogenated positions (C4 and C5) on the indole ring provide reactive sites for further functionalization through various synthetic transformations, including cross-coupling reactions. This versatility makes 5-bromo-4-chloro-1H-indol-3-ol a valuable building block for the synthesis of more complex molecules.

Biological Activities: Halogenated indoles, including 5-bromo-4-chloro-1H-indol-3-ol, have demonstrated various biological activities. Research has shown that halogenated indoles can modulate the aryl hydrocarbon receptor (AhR) activity, which is involved in various physiological and pathological processes. This property suggests potential applications in treating inflammatory conditions and other diseases.

Antimicrobial Potential: While specific studies on 5-bromo-4-chloro-1H-indol-3-ol are limited, related halogenated indoles have shown promising antimicrobial activities, particularly against bacterial biofilms and persister cells. Research has demonstrated that certain halogenated indoles can eradicate persister formation by Escherichia coli and Staphylococcus aureus and inhibit biofilm formation, representing a valuable approach to combating antibiotic resistance.

Sustainable Production Approaches: Research into engineering plants to produce halogenated indigo precursors, including halogenated indoles, represents a frontier in synthetic biology. This approach offers the potential for sustainable production methods that avoid reliance on fossil fuel resources and toxic chemicals, addressing important environmental concerns in chemical manufacturing.

Table 1: Key Applications of 5-bromo-4-chloro-1H-indol-3-ol and Related Halogenated Indoles

Bibliometric Analysis of Research Publications

Research on halogenated indole derivatives, including 5-bromo-4-chloro-1H-indol-3-ol, spans multiple disciplines, reflecting their diverse applications and properties. Publication trends indicate growing interest in these compounds, with significant contributions from fields including organic chemistry, biochemistry, pharmacology, microbiology, and synthetic biology.

The research landscape for halogenated indoles has evolved from a primarily synthetic focus to a more interdisciplinary approach. Early publications concentrated on synthesis methods and structural characterization, while more recent studies have explored biological activities and applications. The emergence of green chemistry approaches and biosynthetic methods represents a notable shift in research priorities, reflecting broader trends toward sustainability in chemical production.

Research on halogenated indoles has been particularly active in several key areas:

Synthetic Methodologies: Studies focusing on improving synthesis methods for halogenated indoles have seen significant growth. Recent publications have emphasized green chemistry approaches, such as the use of Oxone-halide systems for halogenation, which eliminate the need for stoichiometric halogenating agents and reduce toxic byproducts. These developments address important environmental concerns associated with traditional synthetic methods.

Biological Activities: The discovery of various biological activities of halogenated indoles has stimulated research in this area. Publications exploring antimicrobial, anti-inflammatory, and anticancer properties have increased, with particular interest in the potential of these compounds to address challenges like antibiotic resistance. Studies on the modulation of biological pathways, such as the aryl hydrocarbon receptor pathway, have provided insights into the mechanisms underlying these activities.

Biotechnological Applications: Recent publications have explored innovative approaches to producing halogenated indoles, including the use of engineered biological systems. This research direction represents a convergence of synthetic biology and chemical synthesis, offering new perspectives on sustainable production methods.

Analytical Applications: The utility of 5-bromo-4-chloro-1H-indol-3-ol and its derivatives as chromogenic substrates has been well-documented in the literature. Publications in this area have focused on developing and optimizing assays for various enzymatic activities, contributing to advances in diagnostics and biochemical research.

The multidisciplinary nature of research on halogenated indoles indicates their broad significance in the scientific community and their potential for diverse applications. While 5-bromo-4-chloro-1H-indol-3-ol itself may not be the primary focus of many studies, it represents an important class of compounds that continue to attract research interest across multiple fields.

1H-Indol-3-ol, 5-bromo-4-chloro- demonstrates distinctive binding mechanisms with various target proteins through its unique structural features. The compound exhibits chromogenic substrate behavior when interacting with specific enzymes, particularly those involved in hydrolytic processes .

The primary binding mechanism involves enzymatic substrate recognition where the compound acts as a chromogenic substrate for multiple enzyme classes. When bound to alkaline phosphatase, the phosphate ester derivative of the compound undergoes hydrolysis to release the free indoxyl moiety, which subsequently oxidizes to form an insoluble blue precipitate [3]. This chromogenic reaction enables visual detection of enzyme activity with high sensitivity and specificity [4].

Carboxylesterase interactions represent another significant binding mechanism, where the compound serves as a substrate through its acetate ester derivatives. The enzyme catalyzes the hydrolysis of the ester bond, releasing 5-bromo-4-chloro-3-hydroxyindole, which undergoes spontaneous oxidation to form 5,5'-dibromo-4,4'-dichloroindigo . This process demonstrates the compound's utility in enzyme activity detection with remarkable selectivity.

The compound also exhibits phosphodiesterase inhibitory activity, where it functions as a competitive inhibitor rather than a substrate. This interaction involves binding to the enzyme's active site, thereby modulating cyclic guanosine monophosphate levels within cells . The halogen substituents contribute significantly to this inhibitory mechanism by providing optimal electronic and steric properties for enzyme recognition.

Aryl hydrocarbon receptor activation represents a unique binding mechanism where halogenated indole derivatives, including 1H-Indol-3-ol, 5-bromo-4-chloro-, function as ligand-activated transcription factors. The compound induces AhR-ARNT heterodimer formation and enhances binding to specific promoter regions, particularly the CYP1A1 promoter [6]. This mechanism demonstrates the compound's potential in modulating gene expression and cellular signaling pathways.

Structure-Function Relationships

The structure-function relationships of 1H-Indol-3-ol, 5-bromo-4-chloro- are fundamentally determined by the specific positioning and electronic effects of its halogen substituents combined with the hydroxyl group at the 3-position [7].

The 5-bromo substitution provides critical electronic stabilization through its electron-withdrawing properties, which enhance the compound's reactivity toward enzymatic processes. The bromine atom at this position facilitates π-π stacking interactions with aromatic amino acid residues in protein binding sites, particularly with tryptophan and phenylalanine residues [8]. These interactions contribute significantly to binding affinity and selectivity.

The 4-chloro substitution introduces additional electronic effects that complement the bromine substituent. The chlorine atom's position creates an optimal electronic environment for chromogenic reactions while providing halogen bonding capabilities with protein backbone amides and side chain residues [9]. This dual halogenation pattern results in synergistic effects that maximize substrate efficiency and enzyme recognition.

The hydroxyl group at position 3 serves as the critical functional group enabling chromogenic reactions. This group undergoes oxidative coupling reactions to form indigo dyes upon enzymatic hydrolysis of corresponding ester derivatives [10] [4]. The hydroxyl group also provides hydrogen bonding capabilities essential for protein-ligand interactions and substrate orientation within enzyme active sites.

Electron-withdrawing effects of the halogen substituents increase the electrophilicity of the indole ring system, facilitating enzymatic recognition and binding. These electronic modifications enhance the compound's reactivity compared to unsubstituted indole derivatives while maintaining structural specificity for target enzymes .

The indole nitrogen-hydrogen group contributes to structure-function relationships through its capacity for hydrogen bonding with protein residues. This interaction stabilizes protein-ligand complexes and provides directional binding preferences that enhance selectivity [11] [12].

Molecular Recognition Patterns

1H-Indol-3-ol, 5-bromo-4-chloro- exhibits sophisticated molecular recognition patterns that enable specific interactions with diverse protein targets through multiple complementary binding modes [12] [9].

Hydrogen bonding patterns represent the primary recognition mechanism, involving the indole nitrogen-hydrogen group and the hydroxyl substituent at position 3. These groups form hydrogen bonds with aspartate, glutamate, and backbone carbonyl groups in protein binding sites [11]. The hydrogen bonding network provides both affinity and specificity, with binding strengths characterized as moderate to strong depending on the protein environment.

π-π stacking interactions occur between the aromatic indole ring system and aromatic amino acid residues, particularly tryptophan, phenylalanine, and tyrosine [8]. These interactions contribute moderate binding strength but are essential for proper compound orientation within hydrophobic binding pockets. The extended aromatic system of the halogenated indole enhances these stacking interactions compared to simpler aromatic compounds.

Halogen bonding emerges as a critical recognition pattern unique to halogenated derivatives. Both bromine and chlorine substituents participate in halogen bonds with backbone amides and side chain residues [9]. The strength of these interactions varies from weak to moderate but provides position-dependent specificity that distinguishes the compound from non-halogenated analogs. The 5-bromo and 4-chloro substitution pattern creates an optimal halogen bonding motif for enzyme recognition.

Van der Waals interactions between halogen atoms and hydrophobic amino acid residues (leucine, isoleucine, valine, methionine) contribute to overall binding affinity through cumulative weak interactions [9]. While individually weak, these interactions collectively stabilize protein-ligand complexes and contribute to binding selectivity.

Electrostatic interactions involving the electronegative halogen substituents and positively charged protein residues (lysine, arginine, histidine) provide variable binding strength depending on the local electrostatic environment [9]. These interactions are particularly important in enzyme active sites where charged residues participate in catalytic mechanisms.

Hydrophobic interactions between the aromatic ring system and hydrophobic pocket residues contribute moderate binding strength with low to moderate specificity [13]. The halogen substituents enhance hydrophobic character while maintaining water solubility sufficient for biological applications.

Comparative Analysis with Related Indole Derivatives

Comparative analysis reveals that 1H-Indol-3-ol, 5-bromo-4-chloro- demonstrates superior chromogenic properties and enzyme selectivity compared to related indole derivatives [4] [14].

Comparison with monohalogenated derivatives shows that the dual halogenation pattern provides significant advantages. 5-Bromoindole lacks the 4-chloro substituent and hydroxyl group, resulting in reduced chromogenic activity and enzyme specificity . 4-Chloroindole similarly demonstrates limited biological activity due to the absence of the 5-bromo substituent and 3-hydroxyl group . The target compound's dual halogenation creates synergistic electronic effects not achievable with single halogen substitution.

Analysis against positional isomers demonstrates the importance of halogen placement. 5-Bromo-6-chloro-1H-indol-3-ol exhibits different chromogenic properties due to altered electronic distribution, producing distinct colored products with different absorption maxima [14]. The 5-bromo-4-chloro substitution pattern in the target compound provides optimal electronic properties for blue indigo dye formation, making it the preferred substrate for most enzymatic assays.

Methylated derivatives such as 5-bromo-4-chloro-1-methyl-1H-indol-3-ol show altered binding properties due to the absence of the free indole nitrogen-hydrogen group [16]. This modification eliminates hydrogen bonding capability and reduces protein-ligand interaction strength, demonstrating the importance of the free indole nitrogen in molecular recognition patterns.

Ester derivatives including 5-bromo-4-chloro-3-indolyl acetate and 5-bromo-4-chloro-3-indolyl phosphate serve as chromogenic substrates but require enzymatic hydrolysis to release the active chromogenic moiety [3] [17]. These derivatives demonstrate the versatility of the core structure for developing enzyme-specific substrates while maintaining the essential chromogenic properties.

Parent compound comparison with unsubstituted indole reveals the critical role of halogen substituents in biological activity. Indole lacks the chromogenic properties and enzyme specificity characteristic of the halogenated derivative, highlighting the importance of strategic halogenation for functional enhancement [7].

Alternative halogenation patterns such as 5-fluoro-1H-indol-6-ol demonstrate different biological profiles, with fluorine substitution providing enhanced antioxidant effects but reduced chromogenic activity . 6-Fluoro substituted derivatives show altered pharmacological properties compared to the 5-bromo-4-chloro pattern, indicating position-specific effects of halogen substitution on biological function.